Nickel(2+) hydrogen citrate

Description

Significance and Context of Nickel(II)-Citrate Coordination Compounds in Chemical Research

Nickel(II)-citrate coordination compounds are a significant subject of chemical research due to their diverse roles in biological systems, industrial processes, and materials science. The chelation of nickel(II) ions by citrate (B86180), an anion of the ubiquitous organic acid, citric acid, is of fundamental importance in understanding metal ion transport and accumulation in plants. researchgate.net Notably, certain plant species, known as hyperaccumulators, can tolerate and store high concentrations of nickel, often in the form of nickel-citrate complexes. researchgate.netresearchgate.net This biological phenomenon has driven research into the specific structures and stabilities of these compounds under physiological pH conditions. researchgate.net

Beyond their biological relevance, nickel-citrate systems are integral to various technological applications. They are investigated as catalysts in chemical reactions such as hydrogenation and oxidation. ontosight.aimdpi.com In the field of electrochemistry, nickel-citrate baths are used for the electrodeposition of nickel coatings, with the citrate ligand influencing the properties and catalytic activity of the resulting material for processes like the hydrogen evolution reaction (HER). mdpi.com Furthermore, the complexation of nickel by citrate is relevant in the nuclear industry, where citrate is used as a decontaminating agent. Understanding the biogeochemical fate of the resulting Ni-citrate complexes is crucial for managing radioactive waste. rsc.org The versatility of citrate as a ligand, capable of forming various monomeric and polymeric structures with nickel, makes this system a rich area for coordination chemistry research. researchgate.net

Nomenclature and Protonation States of Citrate Ligands in Nickel(II) Complexes

Citric acid (commonly designated as H₃L or H₃Cit) is a tricarboxylic acid that also contains a hydroxyl group, offering multiple potential binding sites for metal ions. researchgate.netpublish.csiro.au The coordination chemistry of nickel(II) with citrate is highly dependent on the pH of the solution, which dictates the protonation state of the citrate ligand. As the pH increases, the carboxylic acid groups and eventually the hydroxyl group can be deprotonated, leading to a variety of charged species.

Potentiometric and spectrophotometric studies have identified several distinct nickel-citrate complexes in aqueous solutions, particularly in the pH range of 3 to 6. publish.csiro.auscilit.comresearchgate.netmassey.ac.nz The nomenclature reflects the number of protons remaining on the citrate ligand. The primary species characterized include:

NiH₂L⁺ : Formed with the singly deprotonated citrate ligand (H₂L⁻).

NiHL : Formed with the doubly deprotonated citrate ligand (HL²⁻).

NiL⁻ : Formed with the fully deprotonated tricarboxylate citrate ligand (L³⁻). publish.csiro.aumassey.ac.nz

NiL₂⁴⁻ : A complex involving two triionized citrate ligands per nickel ion. publish.csiro.aumassey.ac.nz

At higher pH levels (e.g., pH > 8-9), the hydroxyl group can also deprotonate, resulting in a tetraionized citrate species (Cit⁴⁻). researchgate.net This leads to the formation of more complex polynuclear structures, such as the [Ni₄(C₆H₄O₇)₃(OH)(H₂O)]⁵⁻ cluster identified at pH 9.2. researchgate.net The ability of the citrate ion to act as a bridging ligand, coordinating to multiple nickel centers through its various donor atoms, gives rise to dimeric and polymeric species. researchgate.net For instance, crystal structure analysis has revealed dimeric complexes where the triionized citrate ion acts as a tridentate ligand to one nickel atom and bridges to a second. researchgate.net

Overview of Academic Research Trajectories on Nickel(II) Hydrogen Citrate Systems

Academic research on nickel(II) hydrogen citrate and related complexes has evolved from foundational solution chemistry to detailed structural and applied studies. Early investigations, primarily in the latter half of the 20th century, focused on characterizing the species present in aqueous solutions. Techniques like potentiometry and visible spectrophotometry were employed to identify the various protonated complexes (NiH₂L⁺, NiHL, NiL⁻, NiL₂⁴⁻) and to determine their formation and stability constants. publish.csiro.auresearchgate.netmassey.ac.nz These studies established the fundamental pH-dependent equilibrium between nickel(II) and citric acid.

The research trajectory then advanced toward elucidating the precise molecular structures of these complexes in the solid state. The use of single-crystal X-ray diffraction has been pivotal, providing detailed insights into bond lengths, coordination geometries, and the intricate hydrogen-bonding networks that stabilize the crystal lattices. researchgate.netresearchgate.net These structural analyses confirmed that the citrate ligand can coordinate in multiple ways, for example, as a tridentate or quadridentate ligand, and can form bridges between metal centers, leading to dimeric and polynuclear clusters. researchgate.net This work has been crucial for understanding how the ionization state of the citrate ion affects its coordination mode. acs.org

More recent research has shifted towards harnessing the properties of nickel-citrate systems for specific applications. In materials science, studies explore the use of nickel-citrate complexes as precursors for synthesizing nickel-based materials, such as catalysts for the hydrogenation of organic molecules or for the electrochemical production of hydrogen. mdpi.commdpi.com There is also a growing interest in their environmental and biological roles, including their involvement in the hyperaccumulation of nickel by plants and their biodegradation in the context of nuclear waste management, often employing advanced spectroscopic and analytical techniques. rsc.orgwikipedia.org

Data Tables

The following tables provide summarized data from research on Nickel(II)-citrate complexes.

Table 1: Identified Nickel(II)-Citrate Complex Species in Aqueous Solution

This table outlines the various complex species that have been characterized in aqueous solutions of nickel(II) and citric acid (H₃L), typically studied in the pH range of 3-6. publish.csiro.auscilit.comresearchgate.netmassey.ac.nz

| Complex Formula | Citrate Ligand State |

| NiH₂L⁺ | Dihydrogen Citrate (H₂L⁻) |

| NiHL | Hydrogen Citrate (HL²⁻) |

| NiL⁻ | Citrate (L³⁻) |

| NiL₂⁴⁻ | Citrate (L³⁻) |

| Ni₄(OH)₄L³⁻ or Ni₄OH(H₋₁L)³⁻ | Polynuclear species in weakly alkaline solutions researchgate.net |

Table 2: Crystallographic Data for K₂[Ni(C₆H₅O₇)(H₂O)₂]₂·4H₂O

This table presents detailed crystallographic information for a representative dimeric nickel-citrate complex, as determined by X-ray diffraction. researchgate.netresearchgate.net In this structure, the nickel atom exhibits a distorted octahedral coordination.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 6.729(1) |

| b (Å) | 9.100(4) |

| c (Å) | 10.594(2) |

| α (°) | 94.86(2) |

| β (°) | 100.76(2) |

| γ (°) | 103.70(2) |

| Coordination Geometry | Distorted Octahedral |

| Ni-O (carboxyl) (Å) | 2.036(3), 2.054(3), 2.075(3) |

| Ni-O (hydroxyl) (Å) | 2.125(3) |

| Ni-OH₂ (Å) | 2.075(3), 2.092(3) |

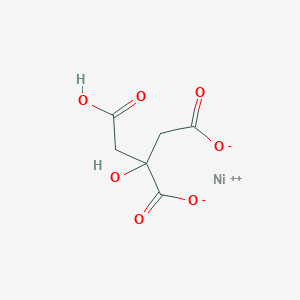

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

18721-51-2 |

|---|---|

Molecular Formula |

C6H6NiO7 |

Molecular Weight |

248.8 g/mol |

IUPAC Name |

2-(carboxymethyl)-2-hydroxybutanedioate;nickel(2+) |

InChI |

InChI=1S/C6H8O7.Ni/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2 |

InChI Key |

PVQDBEUVVVTFSY-UHFFFAOYSA-L |

SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Ni+2] |

Canonical SMILES |

[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ni+2] |

Other CAS No. |

18721-51-2 |

Pictograms |

Corrosive; Irritant; Health Hazard; Environmental Hazard |

Synonyms |

nickel(2+) hydrogen citrate |

Origin of Product |

United States |

Synthetic Methodologies and Crystallization Protocols

Controlled Solution-Phase Synthesis

Synthesis in aqueous solutions remains a fundamental approach for producing nickel citrate (B86180) complexes. This method involves the direct reaction of nickel salts, like nickel sulfate (B86663) or nickel nitrate (B79036), with citric acid. smolecule.com The key to controlling the outcome lies in the manipulation of the solution's chemical parameters.

The pH of the reaction medium is a critical determinant in the formation and crystallization of nickel(II) citrate complexes. The speciation of citrate and the subsequent coordination with nickel(II) ions are profoundly influenced by the hydrogen ion concentration. In aqueous systems, a variety of nickel-citrate complexes can be formed, including NiH₂L⁺, NiHL, NiL⁻, and NiL₂⁴⁻ (where L represents the triply ionized citrate ion). smolecule.comresearchgate.net

Studies have shown that in the pH range of 3 to 6, four distinct complexes can be characterized. researchgate.net The distribution of these species is pH-dependent; for instance, at a pH of approximately 4.2, the dominant species are NiCit⁻ (about 70%) and NiHCit (about 30%). researchgate.net As the pH increases, the deprotonation of the citrate's hydroxyl group becomes more favorable, leading to different coordination modes. For Ni(II), the tetraionized citrate species, where the hydroxyl proton is removed, does not typically form below pH 8-9. researchgate.net

The crystallization of specific complexes is a direct consequence of these pH-driven equilibria. For example, crystals of K₂[Ni(C₆H₅O₇)(H₂O)₂]₂·4H₂O have been successfully prepared by adjusting the pH to 5.0. researchgate.net In contrast, a polynuclear complex containing tetraionized citrate, [[N(CH₃)₄]₅[Ni₄(C₆H₄O₇)₃(OH)(H₂O)]·18H₂O, was crystallized at a much higher pH of 9.2. researchgate.net This demonstrates that careful pH control is a powerful tool for targeting specific crystalline products, from mononuclear to polynuclear structures. In alkaline solutions (e.g., pH 11), an excess of Ni(II) ions relative to citrate can lead to the precipitation of insoluble polynuclear Ni(II)-citrate compounds. lmaleidykla.lt

Table 1: pH-Dependent Formation of Nickel(II)-Citrate Species

| pH Range | Dominant Nickel-Citrate Species | Notes |

| 2-5 | NiH₂Cit⁺, NiHCit | Species are largely independent of the precursor molar ratio in this range. frontiersin.org |

| 3-6 | NiL⁻, NiHL, NiH₂L⁺, NiL₂⁴⁻ | Four different complexes have been characterized through potentiometric and spectroscopic studies. researchgate.net |

| ~5 | [Co(C₆H₅O₇)]⁻ | An optimal pH for a mononuclear Co(II)-citrate species, suggesting similar behavior for Ni(II). researchgate.net |

| 6-8 | NiCit⁻ | Tridentate citrate binding is prevalent. |

| >7 | [NiCit₂]⁴⁻ | This is the only form present at pH values greater than 7. ijoer.com |

| >8-9 | Tetraionized Citrate Complexes | The hydroxyl group of citrate deprotonates, allowing for different coordination, such as in polynuclear clusters. researchgate.net |

| >9.5 | Ni₄H₄cit₃⁵⁻ | Polynuclear clusters are known to form. wikipedia.org |

The stoichiometry of the reactants, specifically the molar ratio of the nickel salt to citric acid, plays a crucial role in determining the final product's composition and structure. Varying this ratio can shift the equilibrium between the different possible nickel-citrate complexes in solution. frontiersin.org For instance, in alkaline conditions, the ratio of Ni(II) to citrate in the initial solution directly impacts the composition of the resulting precipitate and the extent of citrate precipitation. lmaleidykla.lt Complete precipitation of citrate is often achieved when Ni(II) concentrations are 5 to 6 times higher than the citrate concentration. lmaleidykla.lt

In sol-gel processes, the molar ratio of nickel nitrate to citric acid has been shown to significantly affect the crystal structure and particle size of the resulting materials, such as NiO nanoparticles. researchgate.net A study on Ni/NiO nanocomposites found that a 1:1 molar ratio of nickel nitrate to citric acid yielded a product with distinct properties compared to higher ratios like 1:8, which produced nearly single-phase NiO with smaller particle sizes. researchgate.net For nickel coating applications, molar ratios of nickel sulphate to citric acid between approximately 1.3 and 2.0 have been found to be effective. google.com

The identity of the nickel precursor, such as nickel nitrate (Ni(NO₃)₂) or nickel sulfate (NiSO₄), can also influence the reaction, although this aspect is less explored than pH and molar ratios. smolecule.com Different anions (nitrate vs. sulfate) can participate in side reactions or affect the ionic strength of the solution, subtly altering the crystallization kinetics and the final product. The choice of precursor is often guided by its solubility and ease of decomposition at moderate temperatures. researchgate.net

Preparation of Isomorphous and Related Nickel(II) Citrate Complexes

The study of nickel(II) citrate is enriched by comparing its structure to those of related and isomorphous compounds. Isomorphous complexes are those that have different chemical compositions but identical crystal structures. A hydrated manganese(II) citrate complex, [Mn(H₂O)₆][MnC₆H₅O₇(H₂O)]₂·2H₂O, has been found to be isomorphous with the equivalent magnesium salt. researchgate.net This suggests that nickel(II), with its similar ionic radius and coordination preferences, can also form isomorphous structures. Indeed, cobalt(II) and nickel(II) often form isomorphous systems, such as in the case of certain cubane-like complexes. mdpi.com

Beyond strictly isomorphous compounds, a variety of structurally related nickel(II) citrate complexes have been synthesized and characterized. These include dimeric and monomeric species formed with different counter-ions and additional ligands. For example, researchers have synthesized and determined the crystal structures for dimeric ammonium (B1175870) diaquocitratonickelate(II) dihydrate, (NH₄)₂[Ni(Hcit)(H₂O)₂]₂·2H₂O, and ammonium dicitratonickelate(II) dihydrate, (NH₄)₄[Ni(Hcit)₂]·2H₂O. researchgate.net

The dimeric complex, (NH₄)₂[Ni(Hcit)(H₂O)₂]₂·2H₂O, crystallizes in the triclinic space group Pī and consists of centrosymmetric dimers. researchgate.netresearchgate.net Another well-characterized dimeric complex is K₂[Ni(C₆H₅O₇)(H₂O)₂]₂·4H₂O, which also crystallizes in the triclinic system. researchgate.net In this structure, each triply ionized citrate ion acts as a tridentate ligand to one nickel atom and bridges to a second nickel atom. researchgate.net The introduction of other ligands, such as 1,10-phenanthroline (B135089) (phen), leads to the formation of mixed-ligand complexes like Ni(H₂cit)(phen)(H₂O)·3H₂O, which exhibits a different crystal system (trigonal). researchgate.net

These studies collectively highlight the structural versatility of nickel(II) citrate, capable of forming a range of complexes from simple salts to intricate dimeric and polynuclear architectures, often in isomorphism with other divalent metal citrates.

Table 2: Crystallographic Data for Selected Nickel(II) Citrate and Related Complexes

| Compound | Formula | Crystal System | Space Group | Cell Dimensions | Ref. |

| Potassium Nickel Citrate Hydrate | K₂[Ni(C₆H₅O₇)(H₂O)₂]₂·4H₂O | Triclinic | Pī | a=6.729 Å, b=9.100 Å, c=10.594 Å, α=94.86°, β=100.76°, γ=103.70° | researchgate.net |

| Ammonium Diaquocitratonickelate(II) Dihydrate | (NH₄)₂[Ni(Hcit)(H₂O)₂]₂·2H₂O | Triclinic | Pī | a=6.4071 Å, b=9.4710 Å, c=9.6904 Å, α=105.064°, β=91.992°, γ=89.334° | researchgate.net |

| Ammonium Dicitratonickelate(II) Dihydrate | (NH₄)₄[Ni(Hcit)₂]·2H₂O | Monoclinic | P2₁/a | a=9.361 Å, b=13.496 Å, c=9.4238 Å, β=115.475° | researchgate.net |

| Nickel Phenanthroline Citrate Hydrate | Ni(H₂cit)(phen)(H₂O)·3H₂O | Trigonal | P3₁ | a=13.8319 Å, c=10.425 Å | researchgate.net |

Advanced Structural Characterization and Coordination Geometry

Ligand Coordination Modes and Metal Speciation in Solution

Characterization of Citrate's Polydentate Chelation (e.g., Tridentate, Quadridentate)

The citrate (B86180) anion is a versatile polydentate ligand, capable of coordinating to the Ni(II) ion in several ways. A chelating ligand uses two or more donor atoms to bind to a single central metal ion, forming a ring-like structure known as a chelate. wikipedia.org The stability of these complexes is often enhanced by the chelate effect, which favors the formation of complexes with multidentate ligands over those with monodentate ligands. wikipedia.org

In nickel-citrate complexes, the citrate ion has been observed to act as both a tridentate and a quadridentate ligand.

Tridentate Chelation : In its triionized form (cit³⁻), citrate often binds to a single nickel atom in a tridentate fashion. This coordination typically involves the oxygen atoms from two of the carboxylate groups and the central hydroxyl group. researchgate.net For instance, in the dimeric complex K₂[Ni(C₆H₅O₇)(H₂O)₂]₂·4H₂O, each citrate ion is bound as a tridentate ligand to one nickel atom. researchgate.netresearchgate.net Studies have suggested that tridentate complexes involving the hydroxyl group may exhibit different biological recalcitrance compared to bidentate complexes that only involve carboxylate groups. rsc.org

Quadridentate Chelation : Citrate can also exhibit quadridentate coordination. In one solvothermally synthesized complex, the citrate ion coordinates to one nickel atom through the hydroxyl oxygen and two carboxylate oxygens, while also using the remaining carboxylate group to bridge to a second nickel center. researchgate.net In insoluble polynuclear Ni(II)-citrate complexes formed in alkaline conditions, spectroscopic data suggests that the Ni(II) ion is bound by three carboxylate groups and the hydroxyl group of the citrate, which also implies a quadridentate mode. lmaleidykla.lt

The following table summarizes the observed chelation modes of citrate with Nickel(II).

| Chelation Mode | Coordinating Groups | Example Complex Formula | Reference(s) |

| Tridentate | Two carboxylate groups, one hydroxyl group | K₂[Ni(C₆H₅O₇)(H₂O)₂]₂·4H₂O | researchgate.netresearchgate.net |

| Quadridentate | Three carboxylate groups, one hydroxyl group | Insoluble polynuclear Ni(II)-citrate precipitates | lmaleidykla.lt |

| Quadridentate (Bridging) | One hydroxyl group, two carboxylate groups (to one Ni), one carboxylate group (to second Ni) | (C₄H₁₂N₂)[Ni₂(C₆H₅O₇)₂(H₂O)₄] | researchgate.net |

Role of the Hydroxyl Group and Carboxylate Functionalities in Coordination

Both the carboxylate groups and the central hydroxyl group of the citrate molecule are crucial to its coordination chemistry with nickel(II).

The three carboxylate functionalities are the primary sites for coordination. Infrared (IR) spectroscopy of solid lithium-nickel citrate precursors reveals that triionized citrate ions chelate Ni²⁺ ions via their carboxylate groups acting as monodentate agents. acs.org The deprotonation of these carboxylic acid groups (pKa values of approximately 3.08, 4.39, and 5.49) makes the oxygen atoms available as Lewis bases to coordinate with the Ni(II) center. lmaleidykla.lt

The hydroxyl group plays a more complex and pH-dependent role. In acidic to neutral solutions, the protonated hydroxyl group can coordinate to the nickel ion. For example, in the K₂[Ni(C₆H₅O₇)(H₂O)₂]₂·4H₂O complex, the Ni-O(hydroxyl) bond distance is 2.125(3) Å, which is longer than the Ni-O(carboxyl) and Ni-O(water) bonds, reflecting the effect of the proton on the hydroxyl oxygen's donor strength. researchgate.net

In alkaline solutions, the hydroxyl group can be deprotonated (pKa ≈ 11.6), and this pKa is substantially lowered upon coordination to a transition metal ion. lmaleidykla.lt For Ni(II) complexes, this deprotonation occurs at pH values above 8-9. researchgate.net The resulting ionized hydroxyl oxygen can then participate in coordination, often forming stronger bonds. researchgate.net In some structures, this ionized hydroxyl oxygen has been found to bridge two Ni(II) ions. researchgate.net The involvement of the hydroxyl group is a key factor in the formation of various complex species and can lead to the formation of polynuclear structures in alkaline conditions. rsc.orglmaleidykla.lt

Identification and Interconversion of pH-Dependent Nickel(II)-Citrate Species

The speciation of nickel(II)-citrate in aqueous solution is highly sensitive to pH, leading to the formation and interconversion of various monomeric and polynuclear complexes. Potentiometric and spectroscopic studies have identified several distinct species across a wide pH range. researchgate.netresearchgate.net

At low pH (around 2-4), protonated citrate species coordinate with nickel, forming complexes such as [Ni(H₂cit)]⁺ and [Ni(Hcit)]. researchgate.netijoer.com As the pH increases, the citrate ligand becomes further deprotonated, leading to the formation of complexes like [Ni(cit)]⁻ and the dimeric species [Ni₂(cit)₂]⁴⁻. ijoer.com In the pH range of 3-6, a variety of complexes including [Ni(cit)]⁻, [Ni(Hcit)], [Ni(H₂cit)]⁺, and [Ni(cit)₂]⁴⁻ have been characterized. researchgate.net

At even higher pH (>9), the deprotonation of the citrate hydroxyl group can occur, facilitating the formation of complex polynuclear clusters, such as [Ni₄(H₋₁cit)₃(OH)(H₂O)]⁵⁻ (or simplified as Ni₄H₄cit₃⁵⁻), and insoluble amorphous polynuclear complexes. researchgate.netlmaleidykla.lt

The table below details the various nickel(II)-citrate species identified at different pH values.

| pH Range | Dominant Species Formula | Common Name/Description | Reference(s) |

| 2 - 4 | [Ni(H₂cit)]⁺ / NiH₂L⁺ | Mononuclear complex with diprotonated citrate | researchgate.net |

| 3 - 4 | [Ni(Hcit)] / NiHL | Mononuclear complex with monoprotonated citrate | researchgate.netijoer.com |

| 4 - 6 | [Ni(Hcit)₂]³⁻ / NiHcit₂³⁻ | Complex with mixed H-bonding and carboxylate coordination | ijoer.com |

| 6 - 8 | [Ni(cit)]⁻ / NiL⁻ | Mononuclear complex with fully deprotonated carboxylates | researchgate.netijoer.com |

| > 7 | [Ni(cit)₂]⁴⁻ / NiL₂⁴⁻ | 1:2 Nickel to citrate complex | ijoer.com |

| > 9.5 | [Ni₄(H₋₁cit)₃(OH)(H₂O)]⁵⁻ | Polynuclear cluster with deprotonated hydroxyl group | researchgate.net |

| Alkaline (e.g., pH 11) | Insoluble polynuclear complexes | Amorphous precipitates containing Ni(OH)₂ | lmaleidykla.lt |

Investigations of Bridging Coordination by Citrate Ligands

The citrate ligand's multiple coordination sites allow it to act as a bridging ligand, connecting two or more nickel centers to form dimeric or polymeric structures. This bridging function is a key aspect of the structural chemistry of nickel-citrate complexes.

One common bridging mode involves a carboxylate group . In the dimeric structure of K₂[Ni(C₆H₅O₇)(H₂O)₂]₂·4H₂O, each citrate ion is tridentate to one Ni(II) center while also using a third carboxylate oxygen to form a bridging bond to the second, centrosymmetrically related nickel atom. researchgate.netresearchgate.net This results in a dinuclear complex where the two nickel atoms are held together by two bridging citrate ligands. researchgate.net

The hydroxyl group can also participate in bridging, particularly when it is deprotonated at higher pH. In a complex containing tetraionized citrate, the ionized hydroxyl oxygen atom of one citrate ion was found to bridge two Ni(II) ions. researchgate.net The ability of both carboxylate and hydroxyl groups to bridge metal centers contributes to the formation of complex, often polymeric, structures, especially in alkaline solutions. researchgate.netlmaleidykla.lt

Analysis of Supramolecular Interactions: Hydrogen Bonding Networks and Crystal Packing

In the crystal structure of K₂[Ni(C₆H₅O₇)(H₂O)₂]₂·4H₂O, the dimeric nickel-citrate units, potassium ions, and water molecules are linked by a complex web of hydrogen bonds. researchgate.net The coordinated and uncoordinated water molecules act as both hydrogen bond donors and acceptors, forming interactions with the carboxylate oxygen atoms and with each other. researchgate.netnih.gov The hydrogen bond lengths in this structure are in the typical range of 2.74–2.99 Å. researchgate.net An intracitrate hydrogen bond is also observed between the protonated hydroxyl group and a bridging carboxylate oxygen atom. researchgate.net

The crystal packing of other nickel complexes also highlights the importance of hydrogen bonding in creating robust supramolecular architectures. acs.orgtu-clausthal.de For example, in a trinuclear nickel-carbonate complex, the crystal packing is defined by a three-dimensional hydrogen-bond network involving coordinated water molecules and the ligand's functional groups, leading to the formation of supramolecular helices. nih.gov These interactions can involve O–H···O, N–H···O, and even C–H···O hydrogen bonds, which collectively stabilize the crystal lattice. tu-clausthal.deacs.org The specific arrangement of hydrogen bond donors and acceptors can lead to recognizable patterns, or synthons, that guide the assembly of the molecular components into a predictable supramolecular structure. acs.org

Spectroscopic Probing of Electronic and Vibrational Properties

Ultraviolet-Visible (UV-Vis) and Diffuse Reflectance Spectroscopy

Ultraviolet-Visible (UV-Vis) and Diffuse Reflectance Spectroscopy (DRS) are key techniques for examining the electronic transitions within the d-orbitals of the Ni(II) ion in its complexes.

The electronic spectrum of the hydrated Ni(II) ion, [Ni(H₂O)₆]²⁺, typically shows characteristic d-d transitions for an octahedral d⁸ metal center. When citrate (B86180) coordinates to the nickel(II) ion, forming Nickel(2+) hydrogen citrate, noticeable changes occur in the absorption spectrum. These spectra are recorded using instruments like UV/Vis spectrometers. lmaleidykla.lt The observed absorption bands are due to electronic transitions from the ³A₂g ground state to excited states (³T₂g, ³T₁g(F), and ³T₁g(P)) in a pseudo-octahedral ligand field.

The oxidation state of nickel in these complexes is +2. The coordination environment significantly influences the electronic spectrum. Studies show that as the pH of a nickel-citrate solution increases, there is a progressive substitution of the aqua ligands in the [Ni(H₂O)₆]²⁺ ion by the stronger citrate ligands. researchgate.net This substitution causes a discernible color change and a significant blueshift (a shift to shorter wavelengths or higher energy) of the d-d transition bands. researchgate.net This phenomenon is consistent with citrate being a stronger field ligand than water in the spectrochemical series, leading to a larger crystal field splitting energy (10Dq). researchgate.netnih.gov The formation of specific nickel-citrate complexes, such as the NiCit₂ species, can be confirmed by monitoring these spectral shifts at optimized pH values, for instance, around pH 5. confex.com

The table below summarizes typical UV-Vis spectral features observed in nickel(II) complexes, illustrating the effect of ligand coordination.

| Complex/Condition | Absorption Bands (nm) | Assignment (d-d transitions) | Observation |

| [Ni(H₂O)₆]²⁺ | ~720, ~656, ~395 | ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P) | Typical for octahedral Ni(II) with weak field ligands. |

| Ni(II)-Citrate Complex | Blueshifted bands | ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P) | Indicates coordination by the stronger field citrate ligand. researchgate.net |

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides direct evidence of the functional groups involved in metal-ligand bonding.

In this compound, the vibrational spectra are composed of modes originating from the citrate anion and coordinated water molecules. The spectra can be complex, but key bands can be assigned. Water molecules, if present in the coordination sphere, give rise to characteristic bending vibrations, often observed around 1651 cm⁻¹. researchgate.net The O-H stretching vibrations of coordinated water and the hydroxyl group of citrate are typically seen in the high-frequency region of the IR spectrum, around 3650 cm⁻¹. researchgate.net In the low-frequency region, vibrations corresponding to Ni-O stretching can be observed. researchgate.net

FT-IR spectroscopy is particularly useful for confirming the involvement of citrate's functional groups in coordinating the Ni(II) ion. lmaleidykla.ltnih.gov The coordination of the carboxylate (-COO⁻) groups to the nickel center leads to characteristic shifts in their symmetric and asymmetric stretching frequencies compared to the free citrate ion. Potentiometric and spectrophotometric studies corroborate that the hydroxyl (-OH) group of the citric acid is also coordinated to the nickel ion in the resulting complexes. researchgate.net Investigations of precipitated nickel-citrate compounds suggest that the Ni(II) ion is bound to three carboxylate groups and the central hydroxyl group of the citrate molecule. lmaleidykla.ltnih.gov

The table below presents key vibrational modes and their typical assignments for this compound.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Assignment |

| O-H Stretch | ~3650 | Stretching of coordinated water and citrate hydroxyl group. researchgate.net |

| C=O Stretch (asymmetric) | ~1600 | Asymmetric stretching of coordinated carboxylate groups. |

| H₂O Bend | ~1651 | Bending vibration of coordinated water molecules. researchgate.net |

| C=O Stretch (symmetric) | ~1400 | Symmetric stretching of coordinated carboxylate groups. |

| Ni-O Stretch | ~500 | Stretching of the nickel-oxygen bonds. researchgate.net |

X-ray Absorption Spectroscopy (XAS): EXAFS and XANES

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES and EXAFS studies at the Ni K-edge have been employed to probe the coordination environment of nickel when complexed with citrate. diamond.ac.ukresearchgate.net Research using these techniques has confirmed that in systems where nickel is transported by organic acids, citrate is a predominant ligand. researchgate.netnih.gov The XANES spectrum provides information on the oxidation state (which is Ni(II)) and the coordination geometry (e.g., octahedral vs. tetrahedral). The EXAFS region yields precise information about the number, type, and distance of the atoms in the immediate vicinity of the nickel ion. These studies confirm that Ni(II) is coordinated by oxygen atoms from the citrate ligand and potentially from water molecules, consistent with a pseudo-octahedral geometry. researchgate.netnih.govtandfonline.com

Probing Local Atomic Structure and Oxidation State of Nickel Centers

The precise arrangement of atoms and the electronic state of the central nickel ion in nickel-citrate complexes are fundamental to understanding their chemical behavior. Spectroscopic methods, particularly X-ray crystallography and X-ray Photoelectron Spectroscopy (XPS), provide direct experimental evidence for these characteristics.

The local atomic structure of nickel in citrate complexes has been successfully determined by single-crystal X-ray diffraction. In crystalline structures of nickel-citrate complexes, the nickel(II) ion is typically found in an octahedral coordination geometry. tandfonline.comresearchgate.net It is chelated by the citrate ligand, which can act as a tridentate ligand, binding to the nickel center through two carboxylate oxygen atoms and the hydroxyl oxygen. researchgate.net The coordination sphere is often completed by water molecules. tandfonline.comresearchgate.net

For instance, in the dimeric complex (NH₄)₂[Ni(Hcit)(H₂O)₂]₂·2H₂O, the structure consists of centrosymmetric dimers where the nickel atom is coordinated by the hydroxyl oxygen, an α-carboxy oxygen, a β-carboxy oxygen, and two water molecules. tandfonline.com The specific bond lengths between the nickel center and the coordinating oxygen atoms have been measured with high precision, providing a detailed picture of the local environment. tandfonline.comresearchgate.net

Table 1: Selected Interatomic Distances in Nickel-Citrate Complexes from X-ray Crystallography

| Complex | Ni-O Bond Type | Bond Length (Å) | Reference |

|---|---|---|---|

| (NH₄)₂[Ni(Hcit)(H₂O)₂]₂·2H₂O | Ni-O (hydroxy) | 2.074(2) | tandfonline.com |

| Ni-O (α-carboxy) | 2.020(3) | tandfonline.com | |

| Ni-O (β-carboxy) | 2.031(2), 2.037(2) | tandfonline.com | |

| Ni-O (water) | 2.065(2), 2.072(3) | tandfonline.com |

This interactive table provides a summary of key bond lengths determined through X-ray diffraction studies, illustrating the coordination environment of the Ni(II) center.

The oxidation state of nickel in this compound is, by its nomenclature, +2. This is the most common and stable oxidation state for nickel. docbrown.info Spectroscopic techniques like X-ray Photoelectron Spectroscopy (XPS) are employed to experimentally confirm the oxidation state of metal centers in complexes. acs.orgacs.org XPS analyzes the binding energies of core-level electrons; these energies are sensitive to the electrostatic environment and thus the oxidation state of the atom. acs.org For example, distinct binding energy peaks for Ni²⁺ and Ni³⁺ have been identified in various nickel compounds, allowing for the unambiguous determination of the nickel oxidation state. acs.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as the most prominent computational method for investigating transition metal complexes like Nickel(2+) hydrogen citrate (B86180) due to its favorable balance of accuracy and computational cost. DFT calculations have been successfully used to predict a wide range of molecular properties, including equilibrium structures, charge distributions, and various spectra.

Studies on related nickel complexes show that full geometry optimizations are typically performed using hybrid functionals like B3LYP. nih.gov For a system containing nickel, basis sets such as LANL2DZ or LANL2TZ (which includes effective core potentials for the nickel atom) are often combined with basis sets like 6-31G* for lighter atoms such as carbon, oxygen, and hydrogen. nih.gov

Experimental crystal structure data for a related dimeric nickel-citrate complex, K₂[Ni(C₆H₅O₇)(H₂O)₂]₂·4H₂O, provides a crucial benchmark for validating the accuracy of these computational models. researchgate.netresearchgate.net In this experimentally characterized structure, the nickel(II) ion is in a distorted octahedral coordination environment. researchgate.net The citrate ion acts as a multidentate ligand, coordinating through two carboxylate oxygens and the hydroxyl oxygen to one nickel atom, while a third carboxylate group bridges to a second nickel center. researchgate.net The coordination sphere is completed by water molecules. researchgate.net

Table 1: Selected Experimental Bond Distances for a Dimeric Nickel-Citrate Complex Source: Based on crystallographic data from Baker et al. researchgate.netresearchgate.net

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| Ni | O (carboxyl) | 2.036 |

| Ni | O (carboxyl) | 2.054 |

| Ni | O (carboxyl) | 2.075 |

| Ni | O (hydroxyl) | 2.125 |

| Ni | O (water) | 2.075 |

This interactive table allows for sorting and filtering of the provided experimental bond length data.

The electronic structure of Nickel(2+) hydrogen citrate governs its reactivity and spectroscopic properties. DFT calculations are instrumental in determining the distribution of electrons within the molecule and the nature of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO gap is a key parameter derived from these calculations, providing an indication of the molecule's kinetic stability and electrical transport properties. rsc.org For many nickel(II) complexes, the HOMO is found to have significant contributions from the phenolate (B1203915) moiety of ligands and the metal d-orbitals, while the LUMO is often centered on the ligand's imine groups. rsc.org In the case of this compound, the HOMO would likely involve contributions from the oxygen atoms of the citrate ligand and the nickel d-orbitals, whereas the LUMO would be influenced by the nickel center and the carboxylate groups.

Analysis of the electronic structure also provides insights into charge distribution, revealing the partial charges on each atom. This is crucial for understanding electrostatic interactions, solvation effects, and the nature of the metal-ligand bonding. DFT has been widely applied to calculate the charge distribution in various transition metal complexes.

DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting and interpreting the spectroscopic features of this compound.

UV-Vis Spectra: TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) of nickel complexes with a high degree of accuracy. rsc.org These calculations help assign the observed absorption bands to specific electronic transitions, such as d-d transitions (ligand field transitions), metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT) bands. rsc.orgnih.gov Studies on various nickel complexes have shown that TD-DFT can successfully model UV-Vis absorptions, with results that are in good agreement with experimental data. Experimental reflectance spectra of a solid nickel-citrate complex show absorption maxima at approximately 393 nm and 670 nm, which are characteristic of d⁸ Ni(II) in an octahedral environment and serve as a reference for theoretical predictions. researchgate.net

Magnetic Properties: Nickel(II) is a d⁸ ion, and its complexes can be paramagnetic (typically with two unpaired electrons in octahedral or tetrahedral geometries) or diamagnetic (in square planar geometries). christuniversity.in DFT calculations are used to predict the ground spin state and to compute parameters that describe the magnetic behavior, such as the exchange coupling constant (J) in polynuclear complexes and the zero-field splitting (D) parameter. mdpi.comfrontiersin.org For dinuclear nickel complexes, the magnetic susceptibility data can be fitted using a spin Hamiltonian, and DFT calculations can provide a computed J value for comparison, helping to elucidate the nature (ferromagnetic or antiferromagnetic) and strength of the magnetic coupling between the metal centers. frontiersin.orgacs.org In one study, the experimentally determined J value for a dinuclear nickel complex was -27.4 cm⁻¹, which was in close agreement with the DFT-computed value of -26.4 cm⁻¹. frontiersin.org

Table 2: Comparison of Experimental and DFT-Calculated Magnetic Parameters for a Dinuclear Ni(II) Complex Source: Data from a study on biomimetic metallohydrolases. frontiersin.org

| Parameter | Experimental Value | DFT Calculated Value |

|---|---|---|

| Exchange Coupling (J) | -27.4 cm⁻¹ | -26.4 cm⁻¹ |

| g-factor | 2.29 | - |

This interactive table compares magnetic parameters obtained from experimental measurements and DFT calculations.

DFT calculations provide profound insights into the nature of the chemical bonds within this compound. By analyzing the molecular orbitals and the electron density, it is possible to characterize the covalent and ionic contributions to the nickel-oxygen bonds. The interaction energy between the nickel(II) ion and the hydrogen citrate ligand can be calculated by taking the difference between the energy of the optimized complex and the sum of the energies of the individual fragments (the Ni²⁺ ion and the hydrogen citrate ligand).

Furthermore, DFT can quantify the strength of non-covalent interactions, such as hydrogen bonds, which play a significant role in the structure and stability of the complex, particularly with coordinated water molecules. nih.gov Calculations can determine the Gibbs free energy of complex formation or adsorption, with negative values indicating a spontaneous process. mdpi.comakjournals.com For example, DFT studies on the adsorption of Ni(II) complexes onto membranes use calculated adsorption energies (ΔEads) and Gibbs free energies of adsorption (ΔGads) to predict the affinity and spontaneity of the binding. mdpi.com

Ab Initio and Semi-Empirical Methods for Complementary Insights

While DFT is the workhorse for studying transition metal complexes, other computational methods can offer complementary insights.

Ab Initio Methods: High-level ab initio wavefunction-based methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide more accurate energies and properties. However, their high computational cost typically limits their application to smaller model systems. The CASPT2 (Complete Active Space Second-order Perturbation Theory) method, for instance, has been used to calculate the electronic transition energies of nickel complexes, offering a higher-accuracy alternative to TD-DFT for validating spectral assignments. nih.gov

Semi-Empirical Methods: These methods are much faster than DFT or ab initio calculations because they use parameters derived from experimental data to simplify the complex equations of quantum mechanics. While less accurate, they can be applied to very large systems or for preliminary, high-throughput screening of different conformations or related structures before undertaking more computationally expensive DFT calculations.

Molecular Dynamics Simulations for Solution-Phase Behavior and Interfacial Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD can simulate the behavior of this compound in a solvent, such as water, providing a dynamic picture of its behavior.

MD simulations are particularly valuable for understanding:

Solvation Structure: How water molecules arrange themselves around the nickel complex, forming hydration shells.

Complex Dynamics: The flexibility of the citrate ligand and the vibrational motions of the complex in solution.

Transport Properties: The diffusion of the complex through the solution.

Interfacial Interactions: The behavior of the complex at the interface with other phases, such as mineral surfaces. acs.org For example, while the sorption of Ni(II)-citrate complexes onto minerals like goethite has been studied using thermodynamic models, MD simulations could provide an atomistic view of the adsorption process, revealing the specific orientation and interactions of the complex at the mineral-water interface. acs.org

Thermodynamic and Kinetic Modeling of Complex Formation and Transformation

The formation and transformation of this compound in aqueous systems are governed by complex thermodynamic equilibria and kinetic processes. Computational and theoretical investigations, supported by experimental data, provide critical insights into the stability, speciation, and reaction pathways of this and related nickel-citrate complexes.

Thermodynamic Modeling of Complex Formation

The interaction between nickel(II) ions (Ni²⁺) and citric acid (H₃Cit) in an aqueous solution leads to the formation of several complex species, including this compound (NiHCit). The distribution of these species is highly dependent on factors such as pH and the molar ratio of nickel to citrate. researchgate.netlmaleidykla.lt Potentiometric and spectrophotometric studies have been instrumental in identifying these complexes and determining their thermodynamic stability. researchgate.netscilit.compublish.csiro.au

In the Ni²⁺-citric acid system, the following primary complexes have been characterized: NiH₂Cit⁺, NiHCit, NiCit⁻, and NiL₂⁴⁻ (where L represents the citrate anion). scilit.compublish.csiro.aupublish.csiro.au The formation of NiHCit typically occurs through the reaction of a Ni²⁺ ion with the doubly deprotonated citrate species, HCit²⁻. researchgate.net

The stability of these complexes is quantified by their formation constants (β). Research has provided values for these constants under various conditions. For instance, at 25°C and an ionic strength of 0.1 mol dm⁻³ (KCl), the stability constants for several nickel-citrate complexes have been determined. scilit.compublish.csiro.aupublish.csiro.au The thermodynamic formation constants at an ionic strength of zero have also been calculated, providing fundamental data on the complexation process. researchgate.net

Detailed Research Findings:

A study utilizing potentiometric titration and spectrometry identified NiCit⁻, NiHCit, and NiH₂Cit⁺ as the complexes formed in a Ni²⁺-citric acid system. researchgate.net The thermodynamic formation constants (at zero ionic strength) were calculated as follows:

logK₂₀ = 2.24 ± 0.11 for the reaction: Ni²⁺ + H₂Cit⁻ ⇌ NiH₂Cit⁺

logK₁₀ = 4.18 ± 0.10 for the reaction: Ni²⁺ + HCit²⁻ ⇌ NiHCit

log β⁰(NiCit⁻) = 6.86 ± 0.12 for the reaction: Ni²⁺ + Cit³⁻ ⇌ NiCit⁻

Another study, employing potentiometric and visible spectrophotometric methods in the pH range of 3-6, characterized four distinct complexes: NiL⁻, NiHL, NiH₂L⁺, and NiL₂⁴⁻. publish.csiro.au The results suggested that the hydroxyl group of the citric acid is coordinated to the nickel ion in these complexes. publish.csiro.aupublish.csiro.au The presence of surfactants, such as alkyl polyglycoside (APG10), has been shown to decrease the stability constants of nickel-citrate complexes, an effect attributed to the interaction between surfactant micelles and the complex species. ijoer.com

Below is an interactive table summarizing the stability constants for various nickel(II)-citrate complexes as reported in the literature.

Kinetic Modeling of Complex Transformation

Kinetic studies provide insight into the rates and mechanisms by which nickel-citrate complexes, including NiHCit, are formed or transformed. While direct kinetic modeling of NiHCit formation is not extensively detailed, related processes such as the leaching of nickel and its electrochemical deposition from citrate solutions offer valuable data.

A study on the leaching kinetics of nickel laterite in citric acid solutions proposed a model that considers a reversible chemical reaction and internal diffusion of the product, indicating that the formation of nickel-citrate complexes is a key rate-influencing step. researchgate.net The experimental results showed that the leaching process, and by extension the complex formation, was dependent on temperature and the particle size of the laterite. researchgate.net

The transformation of nickel-citrate complexes has been investigated in the context of electrochemistry. The electrodeposition of nickel from a citrate bath involves the reduction of the complexed Ni(II) at an electrode surface. The kinetics of this transformation are influenced by the specific nickel-citrate species present in the solution. Chronoamperometric studies have been used to investigate the nucleation and growth mechanism of nickel during electrodeposition from citrate electrolytes. These studies reveal that the mechanism can shift from a progressive to an instantaneous three-dimensional nucleation model depending on the experimental conditions. researchgate.netresearchgate.net The co-deposition of nickel and cobalt from a citrate electrolyte is found to occur under a combined diffusion-kinetic control. uctm.edu

Key Kinetic Findings from Electrochemical Studies:

Nucleation Mechanism: The electrocrystallization of nickel from citrate solutions involves distinct nucleation mechanisms. For nickel, a slower, progressive nucleation is typical, whereas for cobalt in a similar electrolyte, nucleation is spontaneous. researchgate.net In Ni-Co alloy deposition, the mechanism is spontaneous with three-dimensional nucleation and growth. uctm.edu

Process Control: The deposition process for both Ni and Co from a citrate electrolyte is under a combined diffusion-kinetic control. researchgate.net For Ni-Co alloys, the deposition is also controlled by both diffusion and reaction kinetics. uctm.edu

Influence of Potential and Time: The stability and reliability of current-time (I-t) curves in chronoamperometric studies are affected by the deposition potential and duration, indicating the complexity of the transformation kinetics at the electrode-solution interface. researchgate.net

The table below summarizes key findings related to the kinetic modeling of nickel-citrate complex transformations.

Solution Equilibria, Thermodynamics, and Precipitation Phenomena

Aqueous Solubility and Dissolution Behavior of Nickel(II) Hydrogen Citrate (B86180)

Nickel(II) hydrogen citrate's solubility in water is intrinsically linked to the formation of various stable nickel-citrate complexes in the aqueous phase. Generally, nickel salts, including those formed with organic acids, exhibit solubility in water. libretexts.org The dissolution of nickel(II) hydrogen citrate leads to the formation of hydrated Ni²⁺ ions and citrate ions, which then participate in a series of pH-dependent equilibrium reactions. The presence of citrate can significantly enhance the solubility of nickel(II) ions, especially under conditions that favor the formation of soluble complexes. researchgate.net However, under certain conditions, particularly in alkaline solutions with an excess of nickel ions, precipitation can occur. lmaleidykla.ltnih.gov The dissolution behavior is also influenced by temperature, with higher temperatures potentially affecting the extent of complexation and thus solubility. d-nb.info

Potentiometric Determination of Stability Constants for Nickel(II)-Citrate Complexes

Potentiometric titration is a key technique for elucidating the complex equilibria between nickel(II) ions and citric acid in aqueous solutions. Through this method, the formation of several distinct nickel-citrate complexes has been identified, and their stability constants have been determined. These studies reveal the stepwise formation of complexes as a function of pH.

In the pH range of 3 to 6, four primary mononuclear complexes have been characterized: NiH₂L⁺, NiHL, NiL⁻, and NiL₂⁴⁻, where H₃L represents citric acid. researchgate.netpublish.csiro.au The stability constants for these complexes, determined at 25°C in a 0.1 mol dm⁻³ KCl medium, indicate that the coordination of the hydroxyl group of the citric acid is a significant factor in their formation. researchgate.netpublish.csiro.au

A study by Hedwig, Liddle, and Reeves provided the following logarithmic values for the stability constants (log K) for the formation of these complexes. researchgate.netpublish.csiro.au

Table 1: Stability Constants for Nickel(II)-Citrate Complexes

| Complex Species | Reaction | log K (at 25°C, 0.1 M KCl) |

|---|---|---|

| NiH₂L⁺ | Ni²⁺ + H₂L⁻ ⇌ NiH₂L⁺ | ~1.4 |

| NiHL | Ni²⁺ + HL²⁻ ⇌ NiHL | 3.33 (± 0.04) |

| NiL⁻ | Ni²⁺ + L³⁻ ⇌ NiL⁻ | 5.47 (± 0.03) |

Data sourced from Hedwig et al. (1980). Note: L represents the citrate anion.

Another investigation by Vasil'ev et al. using potentiometric titration at different ionic strengths (0.1 and 0.3 mol/l Et₄NCl) and 298.15 K also identified the formation of NiCit⁻, NiHCit, and NiH₂Cit⁺ complexes. researchgate.net Their calculations for the thermodynamic formation constants at zero ionic strength are as follows:

Table 2: Thermodynamic Formation Constants for Nickel(II)-Citrate Complexes at Zero Ionic Strength

| Complex Formation Reaction | Thermodynamic Formation Constant (log β⁰ or log K⁰) |

|---|---|

| Ni²⁺ + Cit³⁻ ⇌ NiCit⁻ | log β⁰ = 6.86 ± 0.12 |

| Ni²⁺ + HCit²⁻ ⇌ NiHCit | log K₁⁰ = 4.18 ± 0.10 |

| Ni²⁺ + H₂Cit⁻ ⇌ NiH₂Cit⁺ | log K₂⁰ = 2.24 ± 0.11 |

Data sourced from Vasil'ev et al. researchgate.net

These potentiometric studies are fundamental to understanding the speciation of nickel in citrate-containing solutions and predicting its behavior under various conditions. researchgate.netresearchgate.net

Precipitation Kinetics and Mechanisms of Nickel(II)-Citrate Species

The precipitation of nickel(II)-citrate species is a complex process governed by several factors, leading to the formation of precipitates with varying characteristics.

Factors Influencing Precipitation: pH, Concentration Ratios, and Ionic Strength

The precipitation of nickel from citrate solutions is highly dependent on the pH of the solution and the molar ratio of nickel(II) to citrate. lmaleidykla.ltnih.gov

pH: Precipitation is favored in alkaline conditions. lmaleidykla.ltnih.gov As the pH increases, the concentration of hydroxide (B78521) ions rises, leading to the precipitation of nickel hydroxide, often in conjunction with nickel-citrate complexes. lmaleidykla.lt The optimal pH for the most complete precipitation can vary depending on the initial concentrations of nickel and citrate. lmaleidykla.lt Generally, as pH increases, the residual concentrations of both nickel and citrate in the solution decrease. lmaleidykla.lt

Concentration Ratios: An excess of Ni(II) ions compared to the citrate concentration is a critical factor for inducing precipitation, particularly in alkaline solutions. lmaleidykla.ltnih.gov When the concentration of Ni(II) is at least three times higher than that of citrate, insoluble compounds begin to form. lmaleidykla.lt The most complete precipitation of citrate is achieved when the Ni(II) concentration is five to six times higher than the citrate concentration. lmaleidykla.lt The ratio of nickel to citrate in the resulting precipitate is also dependent on their initial concentrations in the solution. lmaleidykla.ltnih.gov

Ionic Strength: The ionic strength of the solution can influence the activity of the ions and therefore the position of the solubility equilibria. researchgate.net Studies on the stability constants of nickel-citrate complexes have been conducted at specific ionic strengths, highlighting its importance as an experimental parameter. researchgate.netpublish.csiro.auresearchgate.net

Characterization of Precipitate Morphology (e.g., Gel Formation, Crystalline vs. Amorphous)

The precipitates formed from nickel(II)-citrate solutions often exhibit an amorphous character. lmaleidykla.lt X-ray diffraction studies have indicated that the complex formed in alkaline solutions with an excess of Ni(II) is amorphous. lmaleidykla.lt The precipitate is not a single, pure compound but rather a mixture. It is composed of an insoluble Ni(II)-citrate compound and nickel(II) hydroxide. lmaleidykla.lt Chemical analysis suggests that in the insoluble compound, the Ni(II) ion is coordinated with the three carboxyl groups and the hydroxyl group of the citrate molecule. lmaleidykla.ltnih.gov The precipitate may also incorporate other ions from the solution, such as sulfates. lmaleidykla.ltnih.gov In some instances, the initial formation of a viscous gel has been observed, which upon heating, can transform into a loose powder. tsijournals.com

Hydrolysis and Polymerization Processes of Nickel(II) in Citrate Solutions

In aqueous solutions, particularly under alkaline conditions, nickel(II) ions can undergo hydrolysis to form various hydroxo complexes. cost-nectar.eu Citrate, as a polydentate ligand, can form a range of complexes with Ni(II) in both acidic and alkaline solutions. lmaleidykla.lt In alkaline environments, the formation of polynuclear complexes is observed. lmaleidykla.lt The presence of transition metal ions like Ni(II) can significantly lower the pKₐ of the citrate's hydroxyl group, promoting its deprotonation and involvement in complexation. lmaleidykla.lt

Evidence suggests the formation of a polynuclear complex species with the composition Ni₄(OH)₄L³⁻ or Ni₄OH(H₋₁L)³⁻ in weakly alkaline solutions, a finding that is consistent with crystallographic studies. researchgate.net This indicates that in the presence of citrate, the hydrolysis of Ni(II) is intertwined with the formation of complex polynuclear species involving both hydroxide and citrate ligands. The equilibrium between mononuclear and polynuclear species is influenced by factors such as pH and the concentrations of both nickel and citrate. lmaleidykla.lt The formation of these polymeric structures is a key aspect of the precipitation process from alkaline nickel-citrate solutions.

Advanced Research Applications and Functional Materials Development

Catalytic Performance and Precursor Development

The utility of nickel(2+) hydrogen citrate (B86180) as a precursor is central to its growing importance in catalysis. Its thermal decomposition characteristics allow for the controlled synthesis of nickel-based nanomaterials with tailored properties.

Synthesis of Nickel and Nickel Oxide Nanoparticles from Citrate Precursors

Nickel citrate complexes are instrumental in the synthesis of both nickel (Ni) and nickel oxide (NiO) nanoparticles. The thermal decomposition of nickel citrate is a key method for producing composite Ni-NiO nanoparticles. Research has shown that by controlling the calcination temperature of the nickel citrate precursor, typically between 300°C and 700°C, it is possible to control the ratio of Ni to NiO in the resulting composite. researchgate.net The formation of the Ni-NiO composite begins at a calcination temperature of 300°C. researchgate.net

This method allows for the creation of nanoparticles with specific sizes and morphologies. For instance, transmission electron microscopy (TEM) studies have revealed that the particle sizes of composites obtained at 400°C are in the range of 4–21 nm, while at 700°C, the particle sizes increase to 8–50 nm. researchgate.net The morphology of these synthesized powders often presents as a porous network of particles with a cauliflower-like structure. researchgate.net

Another approach involves mixing nickel acetate (B1210297) and citric acid to form a precursor powder. louisville.edu This powder is then annealed to produce nickel nanoparticles encapsulated in carbon nanocages (Ni@CNCs). louisville.edu The size of these nanoparticles, ranging from 5 to 20 nm, can be controlled by varying the heating ramp rate during the synthesis. louisville.edu X-ray diffraction (XRD) analysis confirms that the size of the Ni nanoparticles increases with a faster heating ramp rate. louisville.edu

The citrate precursor method is also employed in the synthesis of other complex nanoparticles, such as Ni-Zn ferrite (B1171679) nanoparticles. ijert.org In this process, nickel nitrate (B79036), zinc nitrate, and iron citrate are used as starting materials, with citric acid facilitating the formation of a metal citrate complex. ijert.org The subsequent annealing at different temperatures influences the crystalline size and properties of the resulting ferrite nanoparticles. ijert.org

Investigation of Nickel(II) Hydrogen Citrate as a Catalyst or Co-catalyst in Organic Transformations

Nickel(II) hydrogen citrate and related citrate-derived catalysts have demonstrated significant potential in various organic transformations. The choice of the nickel precursor, including citrate, can have a profound impact on the catalyst's performance.

In the hydroconversion of n-dodecane, a bifunctional Ni/AlMCM-41 catalyst prepared using nickel citrate as the precursor exhibited superior activity and isomerization selectivity compared to catalysts prepared from nickel nitrate or alkaline tetraamine (B13775644) nickel nitrate. researchgate.net This enhanced performance is attributed to a stronger metal-support interaction and higher metal dispersion achieved with the citrate precursor. researchgate.net

The unique properties of nickel catalysts, often described as a "spirited horse" in transition metal catalysis, stem from their ability to cycle through multiple oxidation states (Ni⁰/Ni²⁺/Ni³⁺/Ni¹⁺) within a single catalytic cycle. acs.org This versatility allows for a wide range of transformations, including cyclizations, cycloadditions, and multicomponent couplings. acs.org While simple nickel salts like acetates and chlorides are common precursors, nickel citrate offers advantages in creating highly dispersed nickel oxide particles. acs.org

The catalytic activity of nickel-based systems extends to hydrogenation reactions. For example, nickel nanoparticles supported on various materials are effective in the hydrogenation of carbonyls, aromatic compounds, and unsaturated hydrocarbons. sigmaaldrich.com The specific nature of the precursor and support can be tailored to optimize the catalyst for specific reactions, such as the hydrodehalogenation of aromatic compounds. mdpi.com

Role in Heterogeneous and Homogeneous Catalytic Systems

Nickel catalysts derived from citrate precursors play a crucial role in both heterogeneous and homogeneous catalytic systems, demonstrating versatility in a range of important industrial reactions.

Heterogeneous Catalysis:

Hydrogenation and Hydroconversion: Nickel-supported catalysts are widely used in industrial hydrogenation processes, including the hydrocracking and hydroisomerization of n-paraffins. In these bifunctional catalysts, dehydrogenation and hydrogenation occur on the metallic nickel sites, while isomerization and cracking take place on the acidic sites of the support. The use of nickel citrate as a precursor for Ni/AlMCM-41 catalysts leads to a more intimate interaction between the metal and the acidic functions, enhancing the (de)hydrogenating capability of the metallic nickel active sites. researchgate.net This results in higher catalytic activity and isomerization selectivity in the hydroconversion of long-chain alkanes like n-dodecane. researchgate.net

Oxidation: Nickel-copper ferrite (Cu₀.₅Ni₀.₅Fe₂O₄) synthesized via a citrate precursor method has shown catalytic activity in the oxidative destruction of organic dyes like methyl orange in the presence of hydrogen peroxide. e3s-conferences.org The process involves the formation of chelate complexes of nickel(II), copper(II), and iron(III) cations with citric acid, followed by thermal decomposition to form the active ferrite catalyst. e3s-conferences.org

Other Reactions: Carbon-encapsulated nickel catalysts derived from citrate complexes have been investigated for the hydrogenation of furfural (B47365) to tetrahydrofurfuryl alcohol. dntb.gov.ua

Homogeneous Catalysis:

While the provided information primarily focuses on heterogeneous systems where the catalyst is in a different phase from the reactants, the fundamental chemistry of nickel citrate complexes is relevant to understanding the behavior of nickel in homogeneous catalysis as well. The ability of nickel to form soluble complexes with organic ligands like citrate is a key principle in homogeneous catalysis. These complexes can act as catalysts in various organic transformations, although specific examples directly using nickel(2+) hydrogen citrate in a homogeneous system were not detailed in the provided search results.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Based on Nickel(II) Citrate Ligands

While the direct use of citrate as the primary ligand in the synthesis of stable, well-characterized nickel-based Metal-Organic Frameworks (MOFs) is not extensively documented in the provided search results, the principles of MOF chemistry are relevant. MOFs are constructed from metal ions or clusters linked together by organic ligands. Nickel is a common metal ion used in the synthesis of MOFs, often with ligands like terephthalic acid (Ni-BDC MOF) or 2-methylimidazole. nih.govupc.edu

The synthesis of these MOFs typically involves a solvothermal method where a nickel salt, such as nickel nitrate hexahydrate, is reacted with the organic linker. nih.govresearchgate.net The resulting MOFs can exhibit high surface areas, tunable pore sizes, and crystalline structures, making them suitable for various applications, including gas storage, separation, and catalysis. researchgate.net For instance, a Ni-BDC MOF has been shown to be an effective fluorescent sensor for detecting Fe³⁺ and Cr₂O₇²⁻ ions in water. nih.gov

Although citrate itself may not be the most common linker for creating robust MOFs due to its coordination chemistry, the concept of using nickel(II) ions in the formation of coordination polymers is well-established. It is plausible that under specific conditions, nickel and citrate could form coordination polymers, which are structurally similar to MOFs but may lack the high porosity and stability of traditional MOFs. Further research into the use of multidentate carboxylate ligands like citrate could lead to the development of novel nickel-based coordination polymers with interesting properties. For example, bimetallic Ni-Cu MOFs have been developed for the electrochemical reduction of nitrate to ammonia, showcasing the potential for creating complex, functional materials. rsc.org

Environmental Chemistry: Metal Ion Sequestration and Mobilization Mechanisms

This compound plays a significant role in environmental chemistry, particularly in the context of metal ion sequestration and mobilization. Its ability to form stable complexes with heavy metal ions is central to its application in environmental remediation.

Chelation-Assisted Remediation of Heavy Metals from Aqueous and Solid Matrices

Citrate, the conjugate base of citric acid, is an effective chelating agent for the remediation of heavy metal contamination in both soil and water. Chelation involves the formation of a stable, water-soluble complex between the chelating agent and a metal ion, which facilitates the removal of the metal from the contaminated matrix.

In soil remediation, citrate is used as an environmentally friendly alternative to stronger chelating agents like EDTA for soil flushing. pjoes.com Studies have shown that citrate can effectively remove heavy metals such as copper, lead, nickel, and cadmium from contaminated soils. utep.edu The removal efficiency of citrate for nickel from soil has been reported to be in the range of 4% to 50%. utep.edu The effectiveness of citrate in mobilizing metals is also influenced by the pH of the extracting solution.

In aqueous solutions, the formation of metal-citrate complexes is key to their removal. For instance, the Ni(II)-citrate complex is particularly stable. pjoes.com However, the removal of this complex from solution can be challenging. One method involves the use of metallic iron, which can lead to the precipitation of both Ni(II) and citrate under specific pH conditions (typically between 3 and 3.5). pjoes.com Another approach for treating effluents containing chelated heavy metals like nickel-citrate involves acidification and oxidation at elevated temperatures to break down the complex, allowing for the subsequent precipitation of the liberated nickel ions. google.com This method has been shown to achieve significant removal of nickel, with efficiency increasing with temperature and the concentration of the oxidizing agent. google.com

The stability of metal-citrate complexes varies depending on the metal. The stability constant for the nickel-citrate complex is similar to that of the copper-citrate complex, and both are more stable than the lead-citrate complex. mdpi.com This differential stability can influence the selective removal of metals from a mixed-contaminant system. mdpi.com

Chemical Mechanisms of Nickel(II) Retention, Leaching, and Speciation in Environmental Contexts

The environmental behavior of nickel is intricately linked to its speciation, which is heavily influenced by the presence of organic ligands like citrate. Citrate, a common organic acid found in soils and used in industrial processes, can form stable complexes with Ni(II) ions, altering their mobility and bioavailability.

Retention and Leaching:

Speciation:

The speciation of nickel in the presence of citrate is a complex interplay of pH and the molar ratio of nickel to citrate. Different nickel-citrate complexes can form, including NiH₂Cit⁺, NiHCit, NiCit⁻, and Ni(Cit)₂⁴⁻. nih.gov The dominant species varies with pH, with certain complexes being more prevalent in acidic conditions and others in neutral to alkaline environments. nih.gov For instance, in acidic solutions, protonated complexes may be more common, while in alkaline solutions, deprotonated complexes are favored.

Biodegradation and Metal Fate:

Microbial activity can also play a crucial role in the fate of nickel-citrate complexes. Under anaerobic conditions, the biodegradation of citrate can lead to the precipitation of poorly soluble nickel sulfides, effectively immobilizing the nickel. rsc.orgmanchester.ac.uk However, high concentrations of nickel can be toxic to the microorganisms responsible for this degradation, potentially inhibiting the process. rsc.orgmanchester.ac.uk The presence of other metals, like iron, can influence this process, with iron sometimes promoting the metabolism of the nickel-citrate complex and the subsequent removal of nickel from the solution. acs.org

Development of Chemical Processes for Nickel(II) Recovery from Citrate-Containing Waste Streams

The stability of nickel-citrate complexes presents both challenges and opportunities for the recovery of nickel from industrial wastewater, such as that from electroplating industries. researchgate.netpjoes.com Conventional precipitation methods are often ineffective due to the strong chelation of nickel by citrate. researchgate.net

Several advanced methods are being explored to overcome this challenge:

Advanced Oxidation Processes (AOPs): Techniques like using peroxymonosulfate (B1194676) (PMS) activated by Ni(II) itself can effectively break down the citrate complex, releasing the nickel for subsequent recovery through methods like adsorption and electrodeposition. researchgate.net

Precipitation in Alkaline Solutions: By carefully controlling the pH and the ratio of Ni(II) to citrate, it is possible to precipitate both Ni(II) ions and citrate from alkaline solutions. nih.gov The resulting precipitate can then be treated to recover a soluble Ni(II)-citrate complex for reuse. nih.gov

Solvent Extraction: This method involves using an organic extractant to selectively bind and separate the nickel from the aqueous citrate-containing solution. ubc.ca The choice of extractant and the process conditions, such as pH and temperature, are critical for efficient nickel recovery. ubc.ca

Electrochemical Methods: Synergistic electrodeposition and electrocatalytic oxidation can be employed to recover nickel from spent electroless nickel plating baths. doi.org This process can achieve high recovery efficiencies under optimized conditions of current density, pH, and temperature. doi.org

Below is a table summarizing various methods for nickel recovery:

| Recovery Method | Principle | Key Findings |

| Advanced Oxidation (PMS) | Decomplexation of Ni(II)-citrate by reactive species. | • •OH, SO₄•⁻, and ¹O₂ are the primary reactive species. researchgate.net • Achieved 93.1% nickel recovery after decomplexation. researchgate.net |

| Alkaline Precipitation | Precipitation of Ni(II) and citrate by adjusting pH and concentration ratios. | • The precipitate contains Ni(II) bound to citrate, sulfate (B86663), and hydroxides. nih.gov • Recovered complex can be reused. nih.gov |

| Solvent Extraction | Selective transfer of Ni(II) from aqueous to an organic phase. | • LIX 84-I is a suitable extractant. ubc.ca • Full stripping of nickel is possible at room temperature. ubc.ca |

| Electrodeposition & Oxidation | Synergistic electrochemical processes for nickel recovery. | • Achieved 98.88% nickel recovery under optimized conditions. doi.org • Recovered nickel is in its zero-valent state. doi.org |

Electrochemistry and Energy-Related Materials Research

This compound plays a significant role in the field of electrochemistry, particularly in the formulation of electroplating baths and as a precursor for materials used in energy applications.

Application in Advanced Electroplating Bath Formulations

Citrate-based electroplating baths offer several advantages over traditional Watts-type baths, which often contain boric acid. researchgate.netresearchgate.net The use of citrate can lead to the deposition of nickel coatings with desirable properties.

Key Effects of Citrate in Electroplating:

Complexation and Polarization: Citrate ions form complexes with Ni²⁺ ions, which can increase cathodic polarization, especially at low current densities. nmfrc.org This is attributed to a decrease in the concentration of free Ni²⁺ ions and the adsorption of nickel-citrate complexes on the cathode surface. nmfrc.org

Deposit Properties: Nickel deposits from citrate baths often exhibit a finer crystal structure, higher microhardness, and a more compact, globular surface morphology compared to those from Watts baths. researchgate.netresearchgate.netaip.org The addition of sodium citrate to a Watts bath has been shown to reduce the grain size of the nickel deposit to the nanometer scale and improve corrosion resistance. aip.org

Environmental Benefits: Citrate baths can be a more environmentally friendly alternative to boric acid-containing Watts baths. researchgate.net

The composition of the citrate bath, including the concentrations of nickel sulfate, trisodium (B8492382) citrate, and citric acid, as well as operating parameters like pH and current density, are crucial for obtaining high-quality nickel deposits with good current efficiency. nmfrc.org

Table of Optimized Electroplating Conditions and Deposit Properties:

| Bath Composition | pH | Current Density (A/dm²) | Cathodic Current Efficiency (%) | Deposit Microhardness (HV) | Reference |

| NiSO₄·6H₂O (100 g/L), Trisodium citrate (25 g/L), Citric acid (20 g/L) | 5.0 | 2 | 91.7 | - | nmfrc.org |

| Watts bath + 45 g/L Sodium Citrate | - | 6 | - | 701 | aip.org |

| 1.07M NiSO₄, 0.19M NiCl₂, 0.08M Citric Acid | 4-6 | - | High | Harder than Watts bath deposit | researchgate.net |

Investigation of Nickel(II) Citrate Complexes in Hydrogen Evolution Reaction (HER) Catalysis

Nickel-based materials are promising electrocatalysts for the hydrogen evolution reaction (HER), a key process in water splitting for hydrogen production. mdpi.comnih.govrsc.org The use of nickel-citrate complexes in the synthesis of these catalysts has shown significant potential.

Role of Citrate in Catalyst Synthesis:

The presence of citrate as a complexing agent during the electrodeposition of nickel influences the nucleation and growth of the nickel layer. nih.gov This often results in smoother, more uniform deposits with a finer crystal structure, which can enhance the catalytic activity for HER. nih.gov Nickel electrodeposited from citrate baths typically exhibits a nanocrystalline microstructure with a high surface area, providing more active sites for the reaction. nih.gov

Catalytic Performance:

Studies have shown that nickel electrocatalysts prepared from citrate baths can outperform those from traditional Watts baths for HER in alkaline media. mdpi.comnih.gov The catalytic activity is influenced by deposition parameters such as current density and temperature. For instance, increasing the electrodeposition current density and optimizing the temperature can lead to a lower HER overpotential, indicating improved performance. mdpi.comnih.gov

Table of HER Performance for Ni Catalysts from Citrate Baths:

| Deposition Current Density (mA cm⁻²) | Deposition Temperature (°C) | Overpotential at 10 mA cm⁻² (mV) | Exchange Current Density (mA cm⁻²) | Reference |

| 50 | 40 | -210 | 0.93 | mdpi.comnih.gov |

| 25 | 40 | Higher than at 50 mA cm⁻² | - | nih.gov |

The mechanism of HER on these nickel surfaces is complex and involves the adsorption of hydrogen intermediates. The structure and morphology of the nickel catalyst, as influenced by the citrate complex, play a critical role in facilitating these reaction steps. acs.org

Analytical Methodologies for Complex System Characterization

The accurate determination and speciation of nickel(II) citrate complexes are essential for understanding their role in environmental, biological, and industrial systems. Chromatographic techniques, particularly when coupled with sensitive detectors, are powerful tools for this purpose.

Chromatographic Techniques (e.g., HPLC-UV/MS) for Speciation Analysis of Nickel(II) Citrate Complexes in Diverse Matrices

High-performance liquid chromatography (HPLC) is a versatile technique for separating different chemical species in a mixture. When combined with ultraviolet (UV) or mass spectrometry (MS) detection, it provides a robust method for the speciation of nickel-citrate complexes.

Methodology:

A common approach involves using a normal phase HPLC column with a suitable mobile phase to separate the nickel complexes. nih.gov The separated complexes can then be detected by UV absorbance or, for more definitive identification and quantification, by mass spectrometry. nih.govresearchgate.net The low detection limits of these methods, often in the nanomolar range, allow for the analysis of nickel speciation even in complex matrices like plant extracts where concentrations may be low. nih.gov

Applications: